REACTION_SMILES
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[CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])=[O:18].[Cl:2][CH2:3][c:4]1[c:5]([Cl:11])[cH:6][c:7]([Cl:10])[cH:8][cH:9]1.[ClH:19].[I:12].[Mg:1]>>[CH2:3]([c:4]1[c:5]([Cl:11])[cH:6][c:7]([Cl:10])[cH:8][cH:9]1)[CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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CCCCC(O)Cc1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |